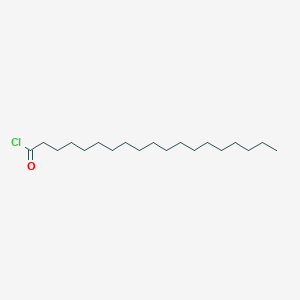

Nonadecanoyl chloride

Description

Properties

IUPAC Name |

nonadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASNZTUXPUAQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401229 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59410-47-8 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonadecanoyl Chloride (CAS Number: 59410-47-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of Nonadecanoyl chloride (CAS 59410-47-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and informed use of this compound.

Chemical and Physical Properties

Nonadecanoyl chloride, with the linear formula CH₃(CH₂)₁₇COCl, is a long-chain acyl chloride.[1] It is a compound of interest in various chemical syntheses due to the reactivity of the acyl chloride group. While there is some discrepancy in its reported physical state at room temperature, with some sources listing it as a solid and others as a liquid, it is crucial for users to verify the physical state of their specific sample upon receipt.[1][2]

Table 1: Physicochemical Properties of Nonadecanoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 59410-47-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₇ClO | [2][3][4] |

| Molecular Weight | 316.95 g/mol | [1][2][3] |

| Assay/Purity | ≥99.0% (GC) | [1] |

| Physical Form | Solid / Liquid (conflicting reports) | [1][2] |

| Beilstein/REAXYS Number | 1786242 | [1] |

Synthesis

A standard laboratory-scale synthesis of Nonadecanoyl chloride from its corresponding carboxylic acid, nonadecanoic acid, can be performed using a variety of chlorinating agents. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of Nonadecanoyl Chloride

Objective: To synthesize Nonadecanoyl chloride from nonadecanoic acid.

Materials:

-

Nonadecanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

-

Dry nitrogen or argon gas supply

-

Glassware (round-bottom flask, condenser with drying tube, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to exclude moisture.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonadecanoic acid in a minimal amount of anhydrous solvent. The flask is then fitted with a condenser topped with a drying tube containing a suitable desiccant (e.g., calcium chloride).

-

Addition of Chlorinating Agent: Slowly add a molar excess (typically 1.2 to 2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution of nonadecanoic acid. The addition is usually performed at room temperature, but cooling in an ice bath may be necessary for larger scale reactions to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

Purification (Optional): The crude Nonadecanoyl chloride can be purified by vacuum distillation if necessary.

Hazards and Safety Information

Nonadecanoyl chloride is classified as a corrosive and non-combustible hazardous material.[1] It should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 2: Hazard and Safety Information for Nonadecanoyl Chloride

| Hazard Category | Classification and Precautionary Statements | Source(s) |

| Storage Class | 8B - Non-combustible corrosive hazardous materials | [1] |

| WGK (Water Hazard Class) | WGK 3 | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | [1] |

General Hazards of Acyl Chlorides:

Acyl chlorides as a class of compounds are known to be:

-

Corrosive: They can cause severe skin burns and eye damage upon contact.

-

Moisture Sensitive: They react vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.

-

Lachrymatory: They can cause irritation and tearing of the eyes.

-

Toxic upon Inhalation: Inhalation of vapors can cause respiratory tract irritation.

Reactivity and Stability

Nonadecanoyl chloride is a reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It will readily react with nucleophiles.

-

Reaction with Water: Reacts with water to form nonadecanoic acid and hydrochloric acid.

-

Reaction with Alcohols: Reacts with alcohols to form the corresponding esters and hydrochloric acid.

-

Reaction with Amines: Reacts with primary and secondary amines to form the corresponding amides and hydrogen chloride, which will then typically react with excess amine to form an ammonium (B1175870) salt.

It is stable under anhydrous conditions. Containers should be kept tightly sealed and stored in a dry, well-ventilated area to prevent degradation from moisture.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain regarding the specific biological activity of Nonadecanoyl chloride or its involvement in any signaling pathways. As a long-chain fatty acyl chloride, it has the potential to acylate proteins and other biomolecules, which could modulate their function. However, any such activity would need to be determined through dedicated research.

Conclusion

Nonadecanoyl chloride is a valuable reagent for chemical synthesis. Its high reactivity necessitates careful handling under anhydrous conditions with appropriate personal protective equipment. While basic physicochemical data is available, further research is needed to fully characterize its physical properties and to explore any potential biological activity. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use and adhere to all recommended safety protocols.

References

Nonadecanoyl chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Nonadecanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of nonadecanoyl chloride, a long-chain acyl chloride utilized in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic chemistry, particularly in the development of novel pharmaceuticals and complex organic molecules.

Introduction to Nonadecanoyl Chloride

Nonadecanoyl chloride (C₁₉H₃₇ClO) is a reactive organic compound classified as an acyl chloride.[1][2] Its structure consists of a nineteen-carbon acyl chain attached to a chlorine atom, making it a valuable reagent for introducing the nonadecanoyl group into molecules through acylation reactions.[2][3] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, especially by protic species, and its reactivity is heavily influenced by the choice of solvent.[3][4]

Solubility Profile of Nonadecanoyl Chloride

Key Principles:

-

"Like Dissolves Like" : Nonadecanoyl chloride's long hydrocarbon tail makes it readily soluble in non-polar organic solvents.[2][3][5]

-

Reactivity with Protic Solvents : Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[2][4][6] This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the nonadecanoyl chloride. Therefore, it is considered "reactive" or "insoluble" in these solvents for practical purposes.

Table 1: Qualitative Solubility of Nonadecanoyl Chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Reactivity | Rationale |

| Aprotic Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar nature of the solvent effectively solvates the long hydrocarbon chain of nonadecanoyl chloride.[2][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including long-chain acyl chlorides.[3][7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These are common aprotic solvents for organic reactions and are capable of dissolving non-polar compounds.[2][3] |

| Protic Polar | Water, Methanol, Ethanol | Reacts | The acyl chloride group reacts rapidly with the hydroxyl group, leading to hydrolysis or alcoholysis to form the carboxylic acid or ester.[2][4] |

| Aprotic Polar | Acetone, Dimethylformamide (DMF) | Generally Soluble | While polar, these aprotic solvents can often dissolve long-chain acyl chlorides, though reactivity with trace water can be a concern.[7] |

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for determining the qualitative and semi-quantitative solubility of a solid compound like nonadecanoyl chloride in a target organic solvent under anhydrous conditions.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration and temperature.

Materials:

-

Nonadecanoyl chloride

-

Anhydrous target organic solvent(s)

-

Small, dry test tubes or vials with caps

-

Spatula

-

Graduated pipette or burette

-

Vortex mixer or magnetic stirrer

-

Dry nitrogen or argon gas supply (optional, for highly sensitive applications)

Procedure:

-

Preparation : Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which could react with the nonadecanoyl chloride.

-

Aliquot Compound : Weigh approximately 10-20 mg of nonadecanoyl chloride and place it into a dry test tube.[8] For consistency, perform all tests with the same initial mass of solute.

-

Initial Solvent Addition : Add a small, measured volume (e.g., 0.5 mL) of the anhydrous organic solvent to the test tube.[9][10]

-

Mixing : Cap the test tube and shake it vigorously or vortex for 30-60 seconds.[11] Ensure thorough mixing to facilitate dissolution.

-

Observation : Let the mixture stand and observe.

-

Incremental Solvent Addition : If the compound is not fully soluble, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.[9] Continue this process up to a defined total volume (e.g., 3 mL) to establish a semi-quantitative measure of solubility (e.g., "soluble at >20 mg/mL").

-

Record Results : Carefully record the volume of solvent required to fully dissolve the compound, or note if it remained insoluble after the maximum volume was added. Perform tests at a controlled temperature, as solubility is temperature-dependent.[12]

Application Workflow: Amide Synthesis

The choice of solvent is critical when using nonadecanoyl chloride in synthesis. The solvent must dissolve the acyl chloride and the other reactants without reacting with the acyl chloride itself. A common application is the formation of amides via the Schotten-Baumann reaction.[7][13]

The following diagram illustrates a typical experimental workflow for the synthesis of an N-substituted nonadecanamide, highlighting the importance of selecting an appropriate aprotic solvent.

References

- 1. larodan.com [larodan.com]

- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 3. fiveable.me [fiveable.me]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 6. savemyexams.com [savemyexams.com]

- 7. Amide Synthesis [fishersci.it]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Nonadecanoyl Chloride for Researchers and Drug Development Professionals

Anhydrous, reactive, and possessing a long nineteen-carbon chain, Nonadecanoyl chloride (C₁₉H₃₇ClO) stands as a key intermediate in the synthesis of complex lipids and a valuable tool in the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and insights into its applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Characteristics

Nonadecanoyl chloride is the acyl chloride derivative of nonadecanoic acid. Its long aliphatic chain imparts significant hydrophobicity, making it an ideal building block for lipidic structures. While some physical properties are not extensively documented in readily available literature, key characteristics have been compiled from supplier data and analogous compounds.

General and Physical Properties

| Property | Value | Source/Comment |

| IUPAC Name | Nonadecanoyl chloride | --- |

| Synonyms | Nonadecanoic acid chloride | --- |

| CAS Number | 59410-47-8 | [1][2][3] |

| Molecular Formula | C₁₉H₃₇ClO | [1][2][3] |

| Molecular Weight | 316.95 g/mol | [1][2][3] |

| Physical Form | Solid | Melts at or near room temperature.[1][4] |

| Melting Point | Information not available | Often cited as "melts at room temperature".[4] For the shorter C9 analogue, nonanoyl chloride, the melting point is -62 to -60 °C.[5] |

| Boiling Point | Information not available | Long-chain acyl chlorides typically require vacuum distillation. For the C9 analogue, nonanoyl chloride, the boiling point is 214-216 °C at atmospheric pressure and 108-110 °C at 22 mmHg.[5] |

| Density | Information not available | The density of the C9 analogue, nonanoyl chloride, is approximately 0.94 - 0.98 g/mL at 25 °C.[5] |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), THF, diethyl ether). Insoluble and reactive with protic solvents (e.g., water, alcohols). | Inferred from the general solubility of long-chain acyl chlorides. |

| Purity | ≥99.0% (GC) | [1] |

Spectral Data

Detailed spectral data for Nonadecanoyl chloride is not widely published. However, the expected characteristic signals based on its structure are as follows:

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | The proton spectrum is dominated by the aliphatic chain. A triplet at approximately 2.8-2.9 ppm is expected for the α-methylene group (-CH₂-COCl). The terminal methyl group (-CH₃) would appear as a triplet around 0.8-0.9 ppm. The remaining methylene (B1212753) protons would form a large multiplet in the 1.2-1.7 ppm region. |

| ¹³C NMR | The carbonyl carbon (-COCl) is expected to have a chemical shift in the range of 170-175 ppm. The α-carbon should appear around 45-50 ppm. The long alkyl chain will show a series of peaks between 14 and 35 ppm. |

| FT-IR | A strong, sharp absorption band between 1785 and 1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. C-H stretching vibrations from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation patterns for long-chain acyl chlorides include the loss of the chlorine atom to form an acylium ion ([M-Cl]⁺) and cleavage of the acyl group. |

Chemical Reactivity and Stability

As a typical acyl chloride, Nonadecanoyl chloride is a highly reactive compound. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack.

Key Reactions:

-

Hydrolysis: Reacts vigorously with water to form nonadecanoic acid and hydrochloric acid. This reaction is the reason for its fuming appearance in moist air.

-

Esterification: Reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts with primary and secondary amines to form amides. Similar to esterification, a base is typically used to neutralize the HCl produced.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Stability and Storage:

Nonadecanoyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is typically stored at room temperature.[3] Due to its corrosive nature, appropriate personal protective equipment should be worn when handling.

Experimental Protocols

The following are generalized protocols for the synthesis and common reactions of Nonadecanoyl chloride. These should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Synthesis of Nonadecanoyl Chloride from Nonadecanoic Acid

This procedure utilizes thionyl chloride (SOCl₂) as the chlorinating agent. Oxalyl chloride can also be used, often with a catalytic amount of DMF.

Materials:

-

Nonadecanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask with a reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of nonadecanoic acid in anhydrous DCM, add an excess of thionyl chloride (typically 2-3 equivalents).

-

The reaction mixture is stirred and gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude Nonadecanoyl chloride can be purified by vacuum distillation.

Experimental Workflow for Synthesis of Nonadecanoyl Chloride

Caption: Workflow for the synthesis of Nonadecanoyl chloride from nonadecanoic acid.

General Protocol for N-Acylation of a Peptide

This protocol describes the acylation of the N-terminus of a solid-phase-supported peptide with Nonadecanoyl chloride.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Nonadecanoyl chloride

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-bound resin in DMF.

-

Wash the resin with DCM.

-

Prepare a solution of Nonadecanoyl chloride and DIPEA in anhydrous DMF.

-

Add the acylation solution to the resin and agitate the mixture.

-

The reaction progress can be monitored using a ninhydrin (B49086) test to detect the presence of free primary amines.

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

-

The N-acylated peptide can then be cleaved from the resin and purified.

Experimental Workflow for N-Acylation of a Peptide

Caption: Workflow for the N-acylation of a solid-phase-supported peptide.

Applications in Research and Drug Development

The long alkyl chain of Nonadecanoyl chloride makes it a valuable reagent in the synthesis of various bioactive lipids and in the construction of drug delivery systems.

Synthesis of Bioactive Lipids

Nonadecanoyl chloride can be used as a precursor in the synthesis of ceramides (B1148491) and other sphingolipids. Ceramides are important signaling molecules involved in various cellular processes, including apoptosis, cell growth, and differentiation. The synthesis typically involves the acylation of a sphingoid base with Nonadecanoyl chloride.

Drug Delivery Systems

The hydrophobic nature of the nonadecanoyl group can be exploited to create amphiphilic molecules for the formation of micelles or liposomes. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, Nonadecanoyl chloride can be used to modify the surface of nanoparticles or polymers to enhance their interaction with cell membranes, potentially leading to improved cellular uptake of the drug cargo.

Signaling Pathways of Long-Chain Acyl-CoAs

While direct signaling pathways for Nonadecanoyl chloride are not well-defined, its corresponding acyl-CoA, nonadecanoyl-CoA, is part of the broader family of long-chain acyl-CoAs (LC-CoAs) which are known to act as signaling molecules.[1][6][7][8][9] LC-CoAs are involved in the regulation of various cellular processes by modulating the activity of enzymes and transcription factors. For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism and can bind to transcription factors to control gene expression.[1][8][9]

Generalized Signaling Role of Long-Chain Acyl-CoAs

Caption: Generalized role of long-chain acyl-CoAs in cellular signaling.

Conclusion

Nonadecanoyl chloride is a versatile chemical tool with significant potential in lipid research and the development of novel drug delivery platforms. Its high reactivity, coupled with the properties imparted by its long alkyl chain, allows for the synthesis of a wide range of functional molecules. A thorough understanding of its chemical characteristics and handling requirements is essential for its effective and safe utilization in a research and development setting. Further investigation into its specific biological roles and applications is warranted to fully exploit its potential in the pharmaceutical sciences.

References

- 1. ovid.com [ovid.com]

- 2. scbt.com [scbt.com]

- 3. larodan.com [larodan.com]

- 4. Nonadecanoyl chloride = 99.0 GC 59410-47-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to Nonadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on nonadecanoyl chloride, a long-chain acyl chloride utilized in organic synthesis and various research applications. The document details its chemical properties, a representative synthetic protocol, and its molecular characteristics.

Core Compound Data

Nonadecanoyl chloride is a derivative of nonadecanoic acid, a saturated fatty acid with a 19-carbon chain. As an acyl chloride, it is a reactive compound, making it a valuable reagent for the introduction of the nonadecanoyl group into various molecules.

Below is a summary of the key quantitative data for nonadecanoyl chloride.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₃₇ClO | [1][2][3] |

| Linear Formula | CH₃(CH₂)₁₇COCl | [1] |

| Molecular Weight | 316.95 g/mol | [1][2][3] |

| CAS Number | 59410-47-8 | [1][2][3] |

| Purity | Typically >99% | [1][3] |

Experimental Protocols

The high reactivity of the acyl chloride group makes nonadecanoyl chloride a versatile reagent for acylation reactions. A common application is the esterification of alcohols, which is a fundamental transformation in the synthesis of various organic molecules, including lipids and prodrugs.

Representative Protocol: Synthesis of an Alkyl Nonadecanoate (B1228766)

This protocol describes a general procedure for the esterification of a primary alcohol using nonadecanoyl chloride.

Materials:

-

Nonadecanoyl chloride

-

Primary alcohol (e.g., ethanol, butanol)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or pyridine (B92270) (as a base)

-

Argon or nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen gas.

-

Reagent Preparation: The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 equivalents) is added to the solution.

-

Addition of Nonadecanoyl Chloride: Nonadecanoyl chloride (1.1 equivalents) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred alcohol solution over 15-20 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure alkyl nonadecanoate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an alkyl nonadecanoate using nonadecanoyl chloride.

References

A Technical Guide to High-Purity Nonadecanoyl Chloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a critical reagent in the synthesis of complex lipids and bioconjugates used in advanced drug delivery systems and biomedical research. Its high reactivity, attributed to the acyl chloride functional group, allows for the facile esterification and amidation of various molecules, enabling the attachment of a C19 lipid tail. This modification is particularly valuable in the development of lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics, as well as in the creation of targeted drug delivery vehicles where the lipid moiety can serve as a membrane anchor or influence the pharmacokinetic profile of a drug. The purity of Nonadecanoyl chloride is paramount, as impurities can lead to the formation of undesirable byproducts, affecting the efficacy, stability, and safety of the final pharmaceutical product. This guide provides an in-depth overview of commercially available high-purity Nonadecanoyl chloride, its quality assessment, and its application in the synthesis of functional lipids for drug delivery.

Commercial Suppliers and Specifications

High-purity Nonadecanoyl chloride is available from several reputable chemical suppliers that cater to the pharmaceutical and research industries. The typical purity offered is ≥99.0%, as determined by gas chromatography (GC).

Table 1: Comparison of Commercial High-Purity Nonadecanoyl Chloride Suppliers

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich (MilliporeSigma) | 74200 | ≥99.0% | Gas Chromatography (GC) | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |

| Larodan | 46-1900 | >99% | Not specified on website | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |

| Santa Cruz Biotechnology | sc-228791 | >99% | Not specified on website | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |

Note: Product numbers are for illustrative purposes and may vary.

A Certificate of Analysis (CoA) is a critical document provided by the supplier that details the specific quality control testing results for a particular batch of a chemical. Researchers should always request and review the lot-specific CoA before using Nonadecanoyl chloride in their experiments.

Table 2: Representative Impurity Profile from a Certificate of Analysis

| Test | Specification | Result | Method |

| Purity (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Appearance | Colorless to pale yellow liquid or solid | Conforms | Visual Inspection |

| Identity (by IR) | Conforms to structure | Conforms | Infrared Spectroscopy |

| Residual Solvents | As per ICH Q3C | <0.1% | Headspace GC-MS |

| Related Substances (by GC) | Report individual impurities | Impurity A: 0.2%Impurity B: 0.1%Total Impurities: 0.5% | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |

This table is a composite representation based on typical CoAs for similar products and should be used for illustrative purposes. Always refer to the supplier's lot-specific CoA for precise data.

Experimental Protocols

Synthesis of Functional Lipids using Nonadecanoyl Chloride

The primary application of Nonadecanoyl chloride in drug development is in the synthesis of custom lipids for drug delivery vehicles, such as lipid nanoparticles.[1] The acyl chloride's reactivity allows for the straightforward formation of ester or amide linkages with a variety of head groups.

General Protocol for the Acylation of a Hydroxyl-Containing Molecule:

-

Dissolution: Dissolve the hydroxyl-containing molecule (e.g., a polyethylene (B3416737) glycol (PEG) derivative or a custom polar head group) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture to act as an acid scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add a stoichiometric amount of high-purity Nonadecanoyl chloride to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a mild aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: Purify the resulting lipid conjugate using column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Quality Control Analysis by Gas Chromatography (GC-FID)

Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct injection onto a GC column is often not recommended. A derivatization step is typically employed to convert the acyl chloride into a more stable derivative, such as a methyl ester, for accurate and reproducible analysis.[2][3]

Protocol for Purity Determination of Nonadecanoyl Chloride by GC-FID with Derivatization:

-

Derivatization:

-

Accurately weigh a sample of Nonadecanoyl chloride into a clean, dry vial.

-

Add a known volume of anhydrous methanol (B129727) to the vial to convert the Nonadecanoyl chloride to its corresponding methyl ester (methyl nonadecanoate). The reaction is typically rapid and exothermic.

-

Allow the reaction to proceed for a short period (e.g., 15-30 minutes) at room temperature.

-

Dilute the sample to a suitable concentration with an appropriate solvent, such as hexane (B92381) or dichloromethane.

-

-

GC-FID Analysis:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5, is suitable for the separation of long-chain fatty acid methyl esters.

-

Injector: Split/splitless injector, operated in split mode.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Injector Temperature: 280 °C.

-

Detector Temperature: 320 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to methyl nonadecanoate (B1228766) based on its retention time, which can be confirmed by running a standard of methyl nonadecanoate.

-

Calculate the purity of the Nonadecanoyl chloride by determining the area percentage of the methyl nonadecanoate peak relative to the total area of all peaks in the chromatogram.

-

Mandatory Visualizations

Synthesis of a PEGylated Lipid using Nonadecanoyl Chloride

Caption: Synthesis of a PEGylated lipid via esterification.

Experimental Workflow for Quality Control of Nonadecanoyl Chloride

Caption: Quality control workflow for Nonadecanoyl chloride.

Logical Relationship in Lipid Nanoparticle Formulation

Caption: Role of Nonadecanoyl chloride in custom LNP lipid synthesis.

Conclusion

High-purity Nonadecanoyl chloride is an indispensable reagent for researchers and drug development professionals engaged in the design and synthesis of advanced lipid-based drug delivery systems. The commercial availability of this compound at high purity levels, coupled with rigorous quality control, ensures the reproducibility and reliability of its use in synthesizing well-defined functional lipids. The protocols outlined in this guide provide a framework for the utilization and quality assessment of Nonadecanoyl chloride, while the diagrams illustrate its central role in the creation of sophisticated drug delivery vehicles. As the field of nanomedicine continues to evolve, the demand for high-quality lipid precursors like Nonadecanoyl chloride is expected to grow, underscoring the importance of a thorough understanding of its properties and applications.

References

- 1. Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Nonadecanoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Nonadecanoyl chloride, a long-chain acyl chloride. The document details its physicochemical properties, synthesis, and characteristic chemical reactions. Furthermore, it explores its potential biological activities and applications in research and drug development, particularly in the synthesis of novel lipids for delivery systems. While specific experimental data for Nonadecanoyl chloride is limited in publicly accessible literature, this guide extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide detailed, practical protocols and predictive data.

Physicochemical and Spectroscopic Data

Nonadecanoyl chloride is the acyl chloride derivative of nonadecanoic acid. Its long C19 aliphatic chain imparts significant lipophilicity. While some suppliers list it as a solid and others as a liquid, this suggests its melting point is near ambient temperature.[1][2]

Table 1: Physicochemical Properties of Nonadecanoyl Chloride

| Property | Value | Source/Comment |

| CAS Number | 59410-47-8 | [1] |

| Molecular Formula | C₁₉H₃₇ClO | [2] |

| Molecular Weight | 316.95 g/mol | [1] |

| Linear Formula | CH₃(CH₂)₁₇COCl | [1] |

| Physical Form | Solid or liquid | [1][2] |

| Purity | ≥99.0% (GC) | [1] |

| Storage Class | 8B (Non-combustible corrosive hazardous materials) | [1] |

Table 2: Predicted Analytical and Spectroscopic Data for Nonadecanoyl Chloride

| Technique | Predicted Data | Rationale / Comparison |

| ¹H NMR | δ ~2.8-2.9 ppm (t, 2H, -CH₂-COCl), δ ~1.6-1.7 ppm (quint, 2H, -CH₂-CH₂COCl), δ ~1.2-1.4 ppm (m, 30H, -(CH₂)₁₅-), δ ~0.8-0.9 ppm (t, 3H, -CH₃) | Based on spectra of shorter-chain acyl chlorides like nonanoyl chloride.[3][4] The triplet at ~2.85 ppm is characteristic of the α-methylene group adjacent to the carbonyl chloride. |

| ¹³C NMR | δ ~173-174 ppm (C=O), δ ~45-47 ppm (-CH₂-COCl), δ ~32-34 ppm (-CH₂-CH₂COCl), δ ~22-30 ppm (-(CH₂)₁₆-), δ ~14 ppm (-CH₃) | The carbonyl carbon signal for acyl chlorides typically appears in this downfield region.[5] |

| IR Spectroscopy | Strong C=O stretch at ~1800 cm⁻¹, C-H stretches at ~2850-2960 cm⁻¹ | The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher wavenumber compared to carboxylic acids (~1710 cm⁻¹) or ketones (~1715 cm⁻¹).[6] |

| Mass Spectrometry (EI) | M⁺ at m/z 316/318 (low abundance, ~3:1 ratio), [M-Cl]⁺ at m/z 281, characteristic fragmentation pattern with loss of CₙH₂ₙ₊₁ units. | The isotopic pattern of chlorine is a key identifier. The acylium ion ([M-Cl]⁺) is a prominent fragment.[7] |

Synthesis and Key Reactions

Acyl chlorides are highly reactive electrophiles, serving as valuable intermediates in organic synthesis. Their reactions are typically characterized by nucleophilic acyl substitution.

Synthesis of Nonadecanoyl Chloride

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Experimental Protocol: Synthesis of Nonadecanoyl Chloride from Nonadecanoic Acid

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ produced.

-

Reagents: To the flask, add nonadecanoic acid (1.0 eq). Add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude Nonadecanoyl chloride can be purified by vacuum distillation to yield the final product.

Key Reactions

Nonadecanoyl chloride reacts readily with primary and secondary amines to form N-substituted nonadecanamides. The reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[8]

Experimental Protocol: Synthesis of N-benzylnonadecanamide

-

Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (B48309) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane).

-

Addition: Cool the solution in an ice bath (0 °C). Add a solution of Nonadecanoyl chloride (1.0 eq) in dichloromethane (B109758) dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

References

- 1. Nonadecansäurechlorid ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. larodan.com [larodan.com]

- 3. NONANOYL CHLORIDE(764-85-2) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Decanoyl chloride [webbook.nist.gov]

- 8. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Stability and Storage of Nonadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a valuable reagent in organic synthesis, particularly in the fields of lipid research and drug development for the introduction of the nonadecanoyl moiety. Its high reactivity, while beneficial for chemical transformations, necessitates a thorough understanding of its stability and requires specific storage and handling conditions to ensure its integrity and prevent degradation. This guide provides an in-depth overview of the stability profile of nonadecanoyl chloride, recommended storage protocols, and methodologies for assessing its purity.

Core Stability & Reactivity Profile

Nonadecanoyl chloride is a moisture- and air-sensitive compound. Its stability is primarily dictated by its susceptibility to hydrolysis and reaction with other nucleophiles. Under optimal conditions, it is a stable compound; however, exposure to adverse conditions can lead to rapid degradation.

Key Factors Influencing Stability:

-

Moisture: The presence of water leads to rapid hydrolysis, yielding nonadecanoic acid and hydrochloric acid. This is the primary degradation pathway.

-

Air: While less reactive than with water, prolonged exposure to air, which contains moisture, will lead to hydrolysis.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

Incompatible Materials: Contact with bases (including amines), alcohols, strong oxidizing agents, and some metals can lead to vigorous and potentially hazardous reactions.

The primary degradation pathway of nonadecanoyl chloride is hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid.

Quantitative Stability and Storage Data

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | Cool, dry place. Some suppliers recommend room temperature, while for others, refrigeration (2-8 °C) is common practice for reactive chemicals. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., under nitrogen or argon)[1][2][3]. | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |

| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) or other compatible containers. Avoid aluminum or galvanized containers[4]. | Prevents ingress of moisture and air. Avoids reaction with incompatible materials. |

| Incompatible Substances | Water, strong bases, alcohols, amines, strong oxidizing agents, and metals[1][2][3]. | These substances react readily with the acyl chloride functional group, leading to degradation of the material and potential hazards. |

| Physical State | Solid at room temperature (Melting Point: Data not consistently available, but similar long-chain acyl chlorides are solids or low-melting solids). | Physical state can affect handling and susceptibility to atmospheric exposure. |

Experimental Protocols

Protocol 1: Assessment of Nonadecanoyl Chloride Purity by Titration

This protocol describes a method to determine the purity of nonadecanoyl chloride by measuring the amount of hydrolyzable chloride.

Materials:

-

Nonadecanoyl chloride sample

-

Isopropyl alcohol, anhydrous

-

Standardized silver nitrate (B79036) (AgNO3) solution (e.g., 0.1 N)

-

Potassium chromate (B82759) (K2CrO4) indicator solution

-

Deionized water

-

Erlenmeyer flasks

-

Burette

-

Analytical balance

Methodology:

-

Accurately weigh approximately 0.5 g of the nonadecanoyl chloride sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of anhydrous isopropyl alcohol to the flask to dissolve the sample.

-

Add 1 mL of potassium chromate indicator solution.

-

Carefully add 10 mL of deionized water to hydrolyze the nonadecanoyl chloride. The solution will become acidic due to the formation of HCl.

-

Titrate the solution with the standardized silver nitrate solution. The endpoint is indicated by the first permanent appearance of a reddish-brown precipitate of silver chromate.

-

Record the volume of silver nitrate solution used.

-

Calculate the purity of the nonadecanoyl chloride based on the following formula: Purity (%) = (V * N * MW) / (W * 10) Where:

-

V = Volume of AgNO3 solution in mL

-

N = Normality of AgNO3 solution

-

MW = Molecular weight of nonadecanoyl chloride (316.95 g/mol )

-

W = Weight of the sample in g

-

Protocol 2: Monitoring Degradation by Infrared (IR) Spectroscopy

This protocol provides a qualitative method to monitor the degradation of nonadecanoyl chloride over time by observing changes in its infrared spectrum.

Materials:

-

Nonadecanoyl chloride sample

-

FTIR spectrometer with an appropriate sample holder (e.g., NaCl plates for neat liquid/solid or a solution cell)

-

Anhydrous solvent (e.g., hexane (B92381) or chloroform), if analyzing in solution

Methodology:

-

Acquire an initial IR spectrum of a fresh or newly received sample of nonadecanoyl chloride.

-

The characteristic C=O stretching frequency for an acyl chloride is typically in the range of 1770-1815 cm⁻¹.

-

-

Store the sample under the desired conditions to be tested (e.g., at room temperature exposed to air, or in a desiccator).

-

Periodically acquire new IR spectra of the sample over time (e.g., daily, weekly).

-

Monitor the spectra for changes. The appearance and growth of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a shift in the carbonyl peak to the region of 1700-1725 cm⁻¹ are indicative of the formation of the carboxylic acid (nonadecanoic acid) due to hydrolysis.

-

The relative intensity of the acyl chloride carbonyl peak to the carboxylic acid carbonyl peak can be used as a qualitative measure of degradation.

Visualization of Stability Factors

The following diagram illustrates the key factors that can compromise the stability of nonadecanoyl chloride, leading to its degradation.

Caption: Factors leading to the degradation of nonadecanoyl chloride.

Conclusion

The intrinsic reactivity of nonadecanoyl chloride makes it a powerful synthetic tool, but also demands careful attention to its stability and storage. By adhering to the guidelines outlined in this document—maintaining a dry, inert, and cool environment and avoiding contact with incompatible substances—researchers can ensure the quality and efficacy of this important reagent in their scientific endeavors. Regular purity assessment, particularly for older stock or materials that may have been improperly stored, is a critical component of quality control in the laboratory.

References

A Technical Guide to the Spectroscopic Data of Nonadecanoyl Chloride

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Nonadecanoyl chloride. These values are estimations and may vary slightly from experimentally obtained data.

Table 1: Predicted ¹H NMR Data for Nonadecanoyl Chloride

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.88 | Triplet (t) | 2H | -CH₂-COCl |

| ~1.75 | Multiplet (m) | 2H | -CH₂-CH₂-COCl |

| 1.25-1.40 | Broad Multiplet | 30H | -(CH₂)₁₅-CH₃ |

| ~0.88 | Triplet (t) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for Nonadecanoyl Chloride

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | C=O (Carbonyl) |

| ~47 | -CH₂-COCl |

| ~32-34 | -CH₂-CH₂-COCl |

| ~22-30 | -(CH₂)₁₅- |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data for Nonadecanoyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1800 | Very Strong | C=O stretching (acyl chloride)[1][2][3] |

| ~1465 | Medium | C-H bending (methylene) |

| ~1375 | Weak | C-H bending (methyl) |

| ~600-800 | Medium | C-Cl stretching[1] |

Table 4: Predicted Mass Spectrometry (EI) Data for Nonadecanoyl Chloride

| m/z | Interpretation |

| 316/318 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 281 | [M-Cl]⁺ (Loss of chlorine radical) |

| 57, 71, 85... | Alkyl chain fragments [CnH2n+1]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a long-chain acyl chloride like Nonadecanoyl chloride.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of Nonadecanoyl chloride for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[4]

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid Nonadecanoyl chloride or a small amount of the solid directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of Nonadecanoyl chloride (approximately 1 mg/mL) in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Nonadecanoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19H37ClO), the acyl chloride derivative of nonadecanoic acid, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the C19 nonadecanoyl group into various molecules. Its long aliphatic chain makes it a key building block for the synthesis of complex lipids and other bioactive compounds. As with other acyl chlorides, it readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. These reactions are typically high-yielding and proceed under mild conditions. This document provides detailed application notes and experimental protocols for the use of Nonadecanoyl chloride in the synthesis of amides and esters, with a focus on its relevance to drug development.

Key Applications in Organic Synthesis and Drug Development

Nonadecanoyl chloride is instrumental in the synthesis of a variety of organic molecules with potential applications in pharmacology and materials science. Its long alkyl chain imparts significant lipophilicity to the target molecules, which can be crucial for their biological activity and formulation into delivery systems.

-

Synthesis of Bioactive Amides: Nonadecanoyl chloride is a key reagent for the synthesis of long-chain N-acyl amides. A notable class of such compounds is the N-acylethanolamines (NAEs), which are lipid signaling molecules with a range of biological activities, including anti-inflammatory and analgesic properties. By reacting Nonadecanoyl chloride with ethanolamine, N-nonadecanoyl ethanolamide can be synthesized, a potential therapeutic agent.

-

Formation of Ceramide Analogs: Ceramides are a class of lipid molecules that are central to cellular signaling pathways, regulating processes such as apoptosis and cell proliferation. They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. Nonadecanoyl chloride can be used to synthesize C19-ceramide analogs by reacting it with sphingosine or its derivatives. These analogs are valuable tools for studying the biological roles of specific ceramide species and as potential anticancer agents.

-

Esterification for Prodrugs and Biomaterials: The esterification of alcohols with Nonadecanoyl chloride can be employed to create prodrugs with improved lipophilicity and altered pharmacokinetic profiles. For instance, esterification of a hydrophilic drug can enhance its ability to cross cell membranes. Furthermore, long-chain esters are of interest in the development of biomaterials and liquid crystals.

-

Component of Lipid-Based Drug Delivery Systems: The derivatives of Nonadecanoyl chloride, such as specific glycerolipids or phospholipids, can be incorporated into lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles are used as carriers for delivering a variety of therapeutic agents, including mRNA vaccines and small molecule drugs. The long C19 chain can influence the physical properties and stability of these delivery systems.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative amide and ester using Nonadecanoyl chloride.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)nonadecanamide

This protocol describes the synthesis of an N-aryl amide, a common structural motif in biologically active compounds.

Reaction Scheme:

CH3(CH2)17COCl + C27H45OH -> CH3(CH2)17COO-C27H45 + HCl

Caption: Workflow for the synthesis of N-(4-hydroxyphenyl)nonadecanamide.

Signaling Pathway Involving Ceramide Analogs

Caption: Synthesis of C19-ceramide analogs and their role in cellular signaling.

Protocol for Nonadecanoyl Chloride Acylation Reactions: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the acylation of primary amines and amino acid esters using nonadecanoyl chloride. These reactions are fundamental in the synthesis of long-chain fatty amides and N-acyl amino acids, which are of significant interest in drug development and various research fields due to their diverse biological activities.

Introduction

Nonadecanoyl chloride is a long-chain acyl chloride that serves as a reactive precursor for the introduction of the nonadecanoyl group into various molecules. The acylation reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as a primary amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable amide or ester linkage, respectively. This protocol provides a general yet detailed procedure for performing these acylations, with a specific example of the synthesis of N-nonadecanoyl-glycine ethyl ester.

Safety Precautions

Nonadecanoyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Experimental Protocols

General Protocol for Acylation of Primary Amines or Amino Acid Esters

This protocol outlines a general procedure for the acylation of a primary amine or an amino acid ester hydrochloride with nonadecanoyl chloride.

Materials:

-

Nonadecanoyl chloride

-

Primary amine or amino acid ester hydrochloride (e.g., Glycine (B1666218) ethyl ester hydrochloride)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, Chloroform)

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine or amino acid ester hydrochloride (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane. If using an amino acid ester hydrochloride, an additional equivalent of triethylamine is required to neutralize the hydrochloride salt.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve nonadecanoyl chloride (1.0 - 1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure acylated product.

Example Protocol: Synthesis of N-Nonadecanoyl-Glycine Ethyl Ester

This specific protocol details the synthesis of N-nonadecanoyl-glycine ethyl ester.

Materials:

-

Nonadecanoyl chloride (3.17 g, 10 mmol)

-

Glycine ethyl ester hydrochloride (1.40 g, 10 mmol)

-

Triethylamine (2.79 mL, 20 mmol)

-

Anhydrous dichloromethane (50 mL)

Procedure:

-

To a stirred solution of glycine ethyl ester hydrochloride (1.40 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, a solution of nonadecanoyl chloride (3.17 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is then washed successively with water, 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol (B145695) to afford N-nonadecanoyl-glycine ethyl ester.

Data Presentation

The following table summarizes representative data for the synthesis of N-nonadecanoyl-glycine ethyl ester.

| Product | Substrate 1 | Substrate 2 | Solvent | Base | Reaction Time (h) | Yield (%) |

| N-Nonadecanoyl-glycine ethyl ester | Glycine ethyl ester hydrochloride | Nonadecanoyl chloride | DCM | Triethylamine | 12 | >90% (Typical) |

Note: Yields are highly dependent on reaction conditions and purification methods.

Visualizations

Reaction Mechanism

The acylation of a primary amine with nonadecanoyl chloride proceeds through a nucleophilic addition-elimination mechanism.

Caption: General mechanism of Nonadecanoyl chloride acylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-nonadecanoylated product.

Caption: Workflow for Nonadecanoyl chloride acylation.

Application Notes and Protocols for Nonadecanoyl Chloride in Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoyl chloride (C19:0) is a saturated, long-chain fatty acyl chloride. As a reactive acylating agent, it serves as a key reagent in the synthesis of various lipid species, particularly sphingolipids like ceramides (B1148491). The introduction of the nonadecanoyl (19-carbon) acyl chain allows for the creation of specific lipid analogs useful in studying the roles of odd-chain fatty acids in biological systems. These synthetic lipids are valuable tools for investigating cellular signaling pathways, membrane biophysics, and for the development of novel therapeutic agents targeting lipid metabolism.

Ceramides, a central class of lipids synthesized using nonadecanoyl chloride, are bioactive molecules implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific functions of ceramides are often dependent on the length of their N-acyl chain. Synthesizing ceramides with a C19:0 acyl chain, such as N-nonadecanoyl-sphingosine, enables researchers to probe the specific effects of odd-chain ceramides on these pathways.

Applications

-

Synthesis of Ceramide Analogs: Nonadecanoyl chloride is primarily used to acylate sphingoid bases like sphingosine (B13886) and sphinganine (B43673) to produce C19:0 ceramides (N-nonadecanoyl-sphingosine and N-nonadecanoyl-sphinganine, respectively). These synthetic ceramides can be used as standards for analytical studies or as bioactive molecules in cell-based assays.

-

Probing Enzyme Specificity: N-nonadecanoyl-sphingosine and its derivatives can be used as substrates to study the specificity of enzymes involved in ceramide metabolism, such as ceramidases and sphingomyelin (B164518) synthases.

-

Investigating Cellular Signaling: C19:0 ceramides are valuable tools for elucidating the role of specific ceramide species in signaling pathways, particularly in apoptosis. By introducing a specific ceramide species, researchers can study its downstream effects on cellular processes.

-

Drug Development: As alterations in ceramide metabolism are implicated in various diseases, including cancer and metabolic disorders, synthetic ceramides and their analogs are being explored as potential therapeutic agents.

Data Presentation

Physicochemical Properties of Nonadecanoyl Chloride and a Key Product

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Nonadecanoyl chloride | C₁₉H₃₇ClO | 316.95 | 59410-47-8 | >99% |

| N-nonadecanoyl-sphinganine | C₃₇H₇₅NO₃ | 582.0 | Not available | >98% (typical) |

Expected Analytical Data for N-nonadecanoyl-sphinganine

| Analytical Technique | Expected Data |

| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 582.6. Key Fragments: m/z 564.6 ([M+H-H₂O]⁺), m/z 282.3 (sphinganine backbone fragment after loss of the acyl chain and water). |

| ¹H NMR (CDCl₃, representative shifts for similar long-chain ceramides) | δ 6.2-6.5 (d): Amide NH; δ 5.4-5.8 (m): Vinyl protons of sphingosine; δ 3.5-4.5 (m): Protons on carbons bearing hydroxyl groups and the amino group; δ 2.2 (t): α-methylene protons of the acyl chain; δ 1.25 (br s): Methylene protons of the acyl and sphingoid chains; δ 0.88 (t): Terminal methyl protons. |

| ¹³C NMR (CDCl₃, representative shifts for similar long-chain ceramides) | δ 173-174: Amide carbonyl; δ 128-132: Vinyl carbons of sphingosine; δ 70-75: Carbons bearing hydroxyl groups; δ 50-55: Carbon bearing the amino group; δ 20-40: Methylene carbons of the acyl and sphingoid chains; δ 14: Terminal methyl carbons. |

| Expected Yield | 60-75% (based on similar ceramide syntheses)[1][2] |

Experimental Protocols

Protocol 1: Synthesis of N-nonadecanoyl-sphingosine (C19:0 Ceramide)

This protocol describes a general method for the N-acylation of sphingosine with nonadecanoyl chloride.

Materials:

-

D-erythro-Sphingosine

-

Nonadecanoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (as a base)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for TLC and column chromatography (e.g., Chloroform/Methanol (B129727) or Hexane/Ethyl Acetate mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture.

-

Acylation: Slowly add a solution of nonadecanoyl chloride (1.05 equivalents) in anhydrous DCM to the flask with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The product, N-nonadecanoyl-sphingosine, should have a higher Rf value than the starting sphingosine.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-nonadecanoyl-sphingosine.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry, ¹H NMR, and ¹³C NMR.

Protocol 2: Induction of Apoptosis in Cultured Cells using N-nonadecanoyl-sphingosine

This protocol provides a general guideline for treating cultured cells with synthetic ceramide to study its effect on apoptosis.

Materials:

-

N-nonadecanoyl-sphingosine

-

Ethanol (B145695) or DMSO (as a solvent for the ceramide stock solution)

-

Cultured cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Preparation of Ceramide Stock Solution: Prepare a stock solution of N-nonadecanoyl-sphingosine (e.g., 10 mM) in ethanol or DMSO.

-

Cell Seeding: Seed the cells in appropriate culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.

-

Cell Treatment:

-

On the day of the experiment, remove the old medium and replace it with fresh complete medium containing the desired final concentration of N-nonadecanoyl-sphingosine (e.g., 10-100 µM).

-

A vehicle control (medium with the same concentration of ethanol or DMSO used for the ceramide stock) should be included.

-

-

Incubation: Incubate the cells for a desired period (e.g., 6, 12, 24, or 48 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

Apoptosis Assay:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Visualizations

Experimental Workflow for Synthesis and Cellular Application

Caption: Workflow for the synthesis and application of N-nonadecanoyl-sphingosine.

Ceramide-Induced Apoptosis Signaling Pathway

Caption: Simplified diagram of ceramide-induced intrinsic apoptosis.

References

Application Notes and Protocols for the Esterification of Alcohols with Nonadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of alcohols with nonadecanoyl chloride. Nonadecanoic acid and its ester derivatives are of interest in various research fields, including drug development, due to their biological activities. These protocols are designed to offer a comprehensive guide for the synthesis, purification, and characterization of nonadecanoate (B1228766) esters, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Introduction

Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid or its derivative. The use of acyl chlorides, such as nonadecanoyl chloride, provides a highly efficient route to esters. This reaction is particularly advantageous as it is generally rapid, high-yielding, and essentially irreversible, driving the reaction to completion.[1][2]

Nonadecanoic acid, a 19-carbon saturated fatty acid, and its derivatives have been noted for their biological activities. For instance, nonadecanoic acid has been shown to inhibit cancer growth, and its methyl ester has demonstrated inhibitory effects on HL-60 cancer cell proliferation.[3][4] The esterification of biologically active molecules is a common strategy in drug development to create prodrugs with improved bioavailability, stability, or targeted delivery. Long-chain fatty acid esters, such as nonadecanoates, are also explored as components of drug delivery systems like nanoparticles.

These application notes provide a framework for the synthesis of nonadecanoate esters from a variety of alcohol substrates, including primary, secondary, and polyols. Detailed protocols for the reaction, work-up, purification, and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented.

Data Presentation

The following table summarizes representative quantitative data for the esterification of various alcohols with long-chain acyl chlorides. While specific data for nonadecanoyl chloride is not extensively published across a wide range of alcohols, this table, based on typical results for similar long-chain acyl chlorides, serves as a practical guide for expected outcomes.

| Entry | Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Methanol | Methyl nonadecanoate | 2 | 25 | >95 |

| 2 | Ethanol | Ethyl nonadecanoate | 2 | 25 | >95 |

| 3 | Isopropanol | Isopropyl nonadecanoate | 4 | 50 | 85-90 |

| 4 | Benzyl Alcohol | Benzyl nonadecanoate | 3 | 25 | >90 |

| 5 | Ethylene Glycol | 2-Hydroxyethyl nonadecanoate | 5 | 60 | 70-80 |

| 6 | Glycerol | Glyceryl monononadecanoate | 8 | 80 | 50-60 |